Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified glycosides, while substitution reactions can produce derivatives with enhanced biological activity .
Scientific Research Applications
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) has several scientific research applications:
Chemistry: Used as a substrate for N-acetyl-β-D-glucosaminyltransferase and as an inhibitor of O-linked glycosylation.
Biology: Inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in cell lines.
Industry: Utilized in high-throughput glycan screening and glyco-engineered mammalian cell expression systems.
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) involves the inhibition of O-glycosylation, a critical posttranslational modification required for the proper function of glycoproteins . By inhibiting this process, the compound affects the expression and function of glycoproteins, leading to increased viral replication and altered cell surface protein expression .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar in structure but differs in the configuration of the glycosidic linkage.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar inhibitory properties but different biological effects.
Uniqueness
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) is unique due to its specific inhibition of O-glycosylation and its significant impact on viral replication and glycoprotein targeting . This makes it a valuable tool in both basic and applied research, particularly in the fields of virology and glycoprotein biology.
Properties
Molecular Formula |
C23H34N2O11 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C23H34N2O11/c1-11(27)24-16-20(31)18(29)14(8-26)35-23(16)34-10-15-19(30)21(32)17(25-12(2)28)22(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,26,29-32H,8-10H2,1-2H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI Key |
DXFWJDOYVVUWCQ-LQNYZTQFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O |
Origin of Product |
United States |
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